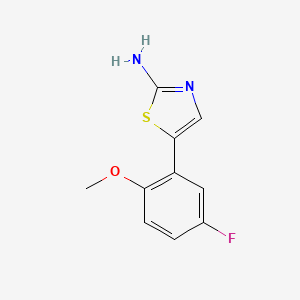

5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C10H9FN2OS |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9FN2OS/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

DUHNNKFYXRGSAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The predominant synthetic approach to this compound involves the cyclization of a substituted aniline derivative with a thioamide or thiourea derivative to form the thiazole ring. Specifically, 5-fluoro-2-methoxyaniline is reacted with a thioamide under basic conditions, typically using bases such as sodium hydroxide or potassium carbonate, in alcoholic solvents like ethanol or methanol. Heating the reaction mixture facilitates ring closure and formation of the thiazole nucleus.

Detailed Stepwise Synthesis

A more detailed and commonly referenced synthetic sequence includes:

Activation of 5-Fluoro-2-methoxybenzoic Acid:

- The carboxylic acid is converted to the corresponding acyl chloride intermediate using phosphorus pentachloride (PCl₅) under anhydrous conditions.

-

- The acyl chloride intermediate is reacted with thiourea under an inert nitrogen atmosphere at elevated temperatures (80–100°C). This step promotes the formation of the thiazole ring via nucleophilic attack and cyclization.

-

- The crude product is purified by recrystallization or column chromatography, often employing a solvent system such as 30% ethyl acetate in hexanes to isolate pure this compound.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness. This often involves:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automated control of reaction parameters such as temperature, pH, and reagent feed rates.

- Advanced purification techniques to ensure pharmaceutical-grade purity.

These modifications ensure scalability while maintaining the structural integrity of the compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Activation of acid | Phosphorus pentachloride (PCl₅), anhydrous solvent (e.g., dichloromethane) | Formation of acyl chloride |

| Cyclization | Thiourea, inert atmosphere (N₂), heat (80–100°C) | Thiazole ring formation |

| Base addition | Sodium hydroxide or potassium carbonate | Facilitate cyclization |

| Solvent | Ethanol or methanol | Medium for reaction |

| Purification | Recrystallization or column chromatography | Isolation of pure product |

Alternative Synthetic Strategies

Sonogashira Cross-Coupling Approach

Analytical Characterization Techniques

To confirm the structure and purity of this compound, the following analytical methods are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^13C NMR to verify substitution patterns on the aromatic ring and thiazole.

- Chemical shifts around δ 7.4 ppm correspond to aromatic protons.

-

- High-resolution MS confirms molecular ion peaks consistent with C₁₀H₉FN₂OS.

-

- Validates the elemental composition and purity of the isolated compound.

-

- Column chromatography using ethyl acetate/hexane mixtures for isolation.

These methods ensure the compound meets research-grade standards.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting material | 5-Fluoro-2-methoxyaniline or 5-fluoro-2-methoxybenzoic acid |

| Key reagents | Phosphorus pentachloride, thiourea, bases (NaOH, K₂CO₃) |

| Solvent | Ethanol, methanol, dichloromethane (for activation) |

| Reaction temperature | 80–100°C (cyclization step) |

| Atmosphere | Nitrogen (inert) |

| Purification methods | Recrystallization, column chromatography |

| Yield range | Moderate to high (depending on conditions and scale) |

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

Industry: Used in the development of dyes and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazol-2-amine Derivatives

Structural and Physicochemical Comparisons

Thiazol-2-amine derivatives vary significantly based on substituents attached to the phenyl ring. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Properties of Selected Thiazol-2-amine Derivatives

Key Observations:

- Electronic Effects : The 5-fluoro-2-methoxyphenyl group in the target compound introduces electron-withdrawing (F) and electron-donating (OCH₃) effects, creating a polarized aromatic system. This contrasts with the purely electron-withdrawing 4-chloro-2-fluorophenyl group in Compound 15 .

- Steric Bulk: Compounds like 5-(4-phenoxyphenyl)thiazol-2-amine have larger substituents, which may hinder binding to biological targets but improve thermal stability .

Biological Activity

5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, including anticancer , antimicrobial , and neuroprotective properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a fluorinated and methoxylated phenyl group. The presence of these substituents is crucial for its biological activity, influencing its interaction with various molecular targets.

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. Notably:

- Mechanism of Action : The compound interacts with specific enzymes and receptors involved in cancer cell proliferation and survival pathways. For instance, studies have shown that thiazole derivatives can inhibit key enzymes such as CDK4 and CDK6, which are essential for cell cycle progression .

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value of approximately 10–30 µM against human melanoma and breast cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma (WM793) | 10–30 |

| Breast Cancer (MCF7) | 10–30 |

| Colon Cancer (HT29) | 15–25 |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Inhibition Studies : It has shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the fluorine atom enhances its binding affinity to bacterial targets, leading to increased antimicrobial efficacy .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives:

- GluA2 AMPA Receptor Modulation : Research highlighted the ability of certain thiazole derivatives to act as negative allosteric modulators of GluA2 AMPA receptors, which are critical in synaptic transmission and plasticity. This modulation could lead to therapeutic strategies for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various thiazole derivatives on cancer cell lines, it was found that this compound significantly reduced cell viability in both melanoma and breast cancer models. The study utilized the MTS assay to assess cytotoxicity, revealing a marked decrease in cell proliferation.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus. The study employed broth microdilution methods to determine MIC values, confirming its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine?

- Methodology : A common approach involves coupling substituted aromatic precursors with thioamide derivatives. For example:

Activate 5-fluoro-2-methoxybenzoic acid using phosphorus pentachloride (PCl₅) to form an acyl chloride intermediate.

React with thiourea under inert conditions (N₂ atmosphere) at 80–100°C to cyclize into the thiazole ring .

Purify via recrystallization or column chromatography (e.g., 30% EtOAc/hexanes) .

- Key Reagents : PCl₅, thiourea, anhydrous solvents (DMF or DCM).

Q. How is structural characterization of this compound performed in academic research?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.45–7.39 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS for molecular ion verification.

- Elemental Analysis : Validate purity and stoichiometry.

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Strategies :

- Continuous Flow Chemistry : Enhances heat/mass transfer and reduces side reactions (e.g., automated reactors with precise temperature/pressure control) .

- Catalytic Systems : Explore Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .

- Data Analysis : Comparative yield tables under varying conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 55 | 90 |

| Microwave (100°C) | 78 | 95 |

Q. What advanced techniques elucidate intermolecular interactions in crystalline forms?

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···S interactions in thiazole rings) .

- Graph Set Analysis : Classify hydrogen-bond patterns (e.g., Etter’s notation for supramolecular aggregation) .

Q. How does structural modification of the thiazole ring impact biological activity?

- SAR Studies :

- Substitution at C-4/C-5 : Introduce tert-butyl or trifluoromethyl groups to enhance lipophilicity and membrane penetration .

- Amino Group Functionalization : Derivatize with hydrazine or morpholine to modulate target affinity (e.g., antitumor activity via kinase inhibition) .

Q. What mechanistic insights exist for its biological activity?

- Proposed Mechanisms :

- Enzyme Inhibition : Thiazole rings may covalently bind to ATP pockets in kinases (e.g., EGFR) via electrophilic C-2 positions .

- ROS Modulation : Antioxidant activity via scavenging free radicals (e.g., DPPH assay EC₅₀ = 12 µM) .

- In Vivo Models : ALS studies highlight structural analogs (e.g., riluzole) targeting glutamate excitotoxicity .

Conflict Resolution in Data Interpretation

Q. How can contradictions in reaction yields or biological data be addressed?

- Troubleshooting :

- Purity Verification : Use HPLC to identify impurities affecting bioactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than DCM .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.